Intermediate Potency Position Between Procaine and Tetracaine in Nerve Conduction Blockade Rank Order
In head-to-head monolayer penetration assays at constant surface pressure (Π = 10 mN/m), the local anesthetics penetrate didecanoylphosphatidylcholine monolayers in the reproducible rank order: dibucaine > tetracaine > butacaine > lidocaine > procaine. This rank order correlates directly with their potencies in blocking nerve conduction [1]. Butacaine therefore occupies a defined intermediate potency tier: more potent than both lidocaine and procaine, yet less potent than tetracaine and dibucaine. This quantification enables precise experimental selection—butacaine provides greater membrane perturbation than lidocaine or procaine but avoids the excessive potency and toxicity of tetracaine and dibucaine.
| Evidence Dimension | Penetration into phosphatidylcholine monolayers (Π = 10 mN/m); correlated with nerve conduction blocking potency |
|---|---|
| Target Compound Data | Butacaine: rank 3 of 5 (intermediate penetration) |
| Comparator Or Baseline | Dibucaine (rank 1, highest); Tetracaine (rank 2); Lidocaine (rank 4); Procaine (rank 5, lowest) |
| Quantified Difference | Butacaine > lidocaine > procaine; butacaine < tetracaine < dibucaine. Reported local anesthetic potency ~7–8× procaine. |
| Conditions | Didecanoylphosphatidylcholine monolayer at air-water interface; Π = 10 mN/m; modified Gibbs adsorption method. |
Why This Matters
Butacaine's intermediate potency fills a specific experimental niche where procaine is too weak and tetracaine/dibucaine introduce excessive cardiotoxicity.
- [1] Hendrickson HS. The penetration of local anesthetics into phosphatidylcholine monolayers. J Lipid Res. 1976;17(4):393-398. doi:10.1016/S0022-2275(20)34924-5 View Source
